N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide
Description
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a heterocyclic amide derivative featuring a pyridoindole core substituted with a methoxy group at position 8 and a benzylamide side chain. This compound is structurally related to bioactive molecules targeting proteases, neurodegenerative diseases, and viral enzymes. Its synthesis typically involves coupling reactions between activated carboxylic acids and amines, as exemplified by similar compounds in the evidence .
Properties
Molecular Formula |
C23H25N3O3 |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C23H25N3O3/c1-29-17-7-8-20-18(13-17)19-15-26(12-11-21(19)25-20)23(28)10-9-22(27)24-14-16-5-3-2-4-6-16/h2-8,13,25H,9-12,14-15H2,1H3,(H,24,27) |
InChI Key |
PSBLMRRSJSLXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCC(=O)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydro-Pyridoindole Skeleton
The 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole core is synthesized via Pictet-Spengler cyclization or Bischler-Napieralski reaction .
Example Protocol (Pictet-Spengler Route):
-
Starting Material : 5-Methoxytryptamine (1.0 equiv) reacts with formaldehyde (3.0 equiv) in acetic acid at 80°C for 12 hours.
-
Cyclization : Forms the tetrahydro-β-carboline intermediate.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the pyridine ring to yield 8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Cyclization | 78% | 92% |
| Reduction | 85% | 95% |
Functionalization at the 2-Position
The 2-position nitrogen is alkylated using 2-chloro-4-oxobutanoyl chloride under basic conditions (K₂CO₃, DMF, 60°C). This introduces the 4-oxobutanamide precursor.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (2.5 equiv)
-
Temperature : 60°C, 8 hours
-
Yield : 68%
Introduction of the N-Benzyl Group
Benzylation of the Pyridoindole Amine
The secondary amine at the 2-position undergoes benzylation using benzyl bromide (1.2 equiv) in the presence of a phase-transfer catalyst (tetrabutylammonium iodide).
Optimized Protocol :
-
Solvent : Dichloromethane (DCM)
-
Base : Triethylamine (3.0 equiv)
-
Catalyst : Tetrabutylammonium iodide (0.1 equiv)
-
Yield : 82%
Side Products :
-
Over-alkylation (<5%)
-
Debrominated byproducts (<3%)
Coupling of the Butanamide Moiety
Activation of the Carboxylic Acid
The 4-oxobutanoyl chloride is generated by treating 4-oxobutanoyl acid with thionyl chloride (SOCl₂) under reflux (70°C, 3 hours).
Critical Parameters :
-
Molar Ratio : 1:1.2 (acid:SOCl₂)
-
Solvent : Toluene
-
Conversion : >95%
Amide Bond Formation
The activated acid reacts with benzylamine (1.5 equiv) using EDCI/HOBt coupling in anhydrous dichloromethane.
Procedure :
-
Reagents : EDCI (1.3 equiv), HOBt (1.3 equiv), DIPEA (3.0 equiv)
-
Conditions : Room temperature, 12 hours
-
Workup : Aqueous extraction, silica gel chromatography
-
Yield : 74%
Integrated Synthesis Routes
One-Pot Tandem Reaction
A streamlined approach combines pyridoindole synthesis and benzylation in a single pot:
-
Cyclization : 5-Methoxytryptamine + formaldehyde → tetrahydro-β-carboline.
-
Reduction/Alkylation : In-situ hydrogenation followed by benzylation.
Advantages :
-
Reduced purification steps
-
Total yield: 65%
Limitations :
-
Requires strict control of hydrogenation parameters to prevent over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 minutes) accelerates the benzylation step, improving yield to 88%.
Comparison of Methods :
| Method | Yield | Time |
|---|---|---|
| Conventional | 82% | 8 hours |
| Microwave | 88% | 0.5 hours |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 6.85 (s, 1H, indole H-7), 4.52 (s, 2H, N-CH₂), 3.89 (s, 3H, OCH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₃H₂₅N₃O₃: 398.1841; found: 398.1839.
Purity Assessment
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient)
-
Melting Point : 142–144°C
Challenges and Optimization
Regioselectivity in Alkylation
Competitive alkylation at the indole nitrogen is mitigated by:
Stability of the 4-Oxobutanamide Group
The ketone moiety is prone to keto-enol tautomerism, stabilized by:
Industrial-Scale Considerations
Cost-Effective Reagents
Environmental Impact
-
Solvent Recovery : DCM and DMF are distilled and reused.
-
Waste Minimization : Aqueous washes neutralized before disposal.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .
Scientific Research Applications
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Bioactivity : Compound 28’s 3,4-dimethoxyphenethyl group confers superior binding affinity (−8.48 kcal/mol) to SARS-CoV-2 PLpro, suggesting that electron-donating substituents enhance interactions with viral proteases .
- Functional Groups: The free carboxylic acid in the butanoic acid derivative () likely reduces cell permeability compared to amide analogues, explaining its discontinuation in research .
Pharmacological and Biochemical Comparisons
Key Findings :
- Structural Flexibility : The target compound’s benzyl group may offer steric advantages over bulkier substituents, as seen in fluorinated pyrimidoindoles (), which prioritize metabolic stability over binding flexibility .
Biological Activity
N-benzyl-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by its tetrahydro-pyridoindole framework. It has the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₂O₃
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Dhumal et al. (2021) reported that derivatives containing the 1,3,4-oxadiazole ring exhibited significant antibacterial activity against Mycobacterium bovis BCG and other pathogens. The mechanism involved inhibition of the enoyl reductase enzyme (InhA), crucial for fatty acid biosynthesis in mycobacteria .
Case Studies
- Antitubercular Activity : A study focused on pyridine-based derivatives demonstrated that certain compounds exhibited potent antitubercular effects. The most active derivatives showed minimal inhibitory concentrations (MICs) significantly lower than standard treatments .
- Benzamide Derivatives : Research indicated that benzamide derivatives had a marked effect against various strains of Clostridium difficile, with MICs ranging from 0.003 to 0.03 µg/mL, outperforming vancomycin in some cases .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of essential components for bacterial cell walls.
- Enzyme Inhibition : Compounds targeting key enzymes in metabolic pathways can lead to cell death or growth inhibition.
Research Findings Summary
| Study | Compound | Activity | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Dhumal et al. (2021) | 1,3,4-Oxadiazole Derivatives | Antitubercular | Variable | Inhibition of InhA enzyme |
| Benzamide Derivatives | Various Strains | Antibacterial | 0.003 - 0.03 | Superior to vancomycin |
Q & A
Q. Q1. What are the critical steps for synthesizing this compound, and how can researchers optimize reaction yields?
The synthesis typically involves multi-step protocols, including condensation of pyridoindole precursors with benzyl-substituted oxobutanamide intermediates. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt for efficient activation of carboxylic acid groups.
- Methoxy group introduction : Alkylation or demethylation strategies under anhydrous conditions to preserve regioselectivity .
- Purification : Column chromatography (e.g., silica gel) or recrystallization in polar aprotic solvents (e.g., DMF/EtOH mixtures) to isolate the product.
Optimization : Monitor reactions via TLC/HPLC to identify intermediates and adjust stoichiometry or temperature to minimize side products .
Q. Q2. How can researchers validate the structural integrity of this compound?
Use a combination of spectroscopic and chromatographic methods:
- NMR : Assign peaks for the methoxy group (δ ~3.8 ppm for OCH₃), aromatic protons (δ 6.5–7.5 ppm), and ketone carbonyl (δ ~170 ppm in ¹³C NMR) .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₄N₂O₃).
- HPLC : Ensure >95% purity using reverse-phase C18 columns with UV detection at λ = 254 nm .
Advanced Research Questions
Q. Q3. What strategies are recommended for resolving contradictions in spectral data during structural elucidation?
- Isotopic labeling : Use deuterated analogs to distinguish overlapping proton signals in complex regions (e.g., pyridoindole core) .
- 2D NMR : Employ COSY and HSQC to map connectivity between protons and carbons, particularly for distinguishing diastereotopic protons in the tetrahydroindole ring .
- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure, as demonstrated for related pyridoindole derivatives .
Q. Q4. How can structure-activity relationship (SAR) studies be designed to explore its pharmacological potential?
- Core modifications : Synthesize analogs with variations in the methoxy position (e.g., 6- vs. 8-methoxy) or replacement with halogens to assess binding affinity .
- Bioisosteric replacements : Substitute the benzyl group with heteroaromatic rings (e.g., pyridine) to evaluate solubility and target engagement .
- In vitro assays : Test against disease-relevant targets (e.g., kinase inhibitors) using fluorescence polarization or SPR to quantify binding kinetics .
Q. Q5. What computational methods are suitable for predicting its pharmacokinetic properties?
- ADMET prediction : Use tools like SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions.
- Molecular docking : Simulate binding modes with proteins (e.g., serotonin receptors) using AutoDock Vina, focusing on hydrogen bonding with the ketone and methoxy groups .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories in explicit solvent models (e.g., GROMACS) .
Methodological Challenges
Q. Q6. How can researchers address low yields in the final coupling step?
- Catalyst screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amidation .
- Solvent optimization : Switch from DMF to DMA or NMP for better solubility of aromatic intermediates .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >80% yield .
Q. Q7. What analytical techniques are critical for detecting degradation products during stability studies?
- LC-MS/MS : Identify hydrolyzed products (e.g., free benzylamine or pyridoindole fragments) using MRM transitions .
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions to profile degradation pathways .
Comparative Analysis
Q. Q8. How does the methoxy group’s position influence bioactivity compared to analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
